molecular formula C12H19NO2 B560033 Mirogabalin CAS No. 1138245-13-2

Mirogabalin

货号: B560033
CAS 编号: 1138245-13-2
分子量: 209.28 g/mol
InChI 键: FTBQORVNHOIASH-CKYFFXLPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mirogabalin is a selective oral α2δ ligand belonging to the gabapentinoid class, first approved in Japan in 2019 for the treatment of peripheral neuropathic pain, including diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN) . It binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels, modulating neurotransmitter release and reducing hyperexcitability in nociceptive pathways . Unlike other gabapentinoids, this compound exhibits higher affinity for the α2δ-1 subunit and a slower dissociation rate, which may contribute to its prolonged analgesic effects . Pharmacokinetic studies show rapid absorption (median Tmax = 1 hour) and dose-proportional exposure, with primary renal excretion (61–72% unchanged in urine) .

准备方法

合成路线和反应条件

一种制备外消旋米罗加巴林的新方法是用3-乙基双环[3.2.0]庚-3-烯-6-酮作为起始原料。该化合物与氰基乙酸酯和氨水反应生成铵盐,然后用硫酸加热生成二乙酸酯化合物。二乙酸酯化合物与尿素反应生成酰亚胺化合物,经霍夫曼降解生成外消旋米罗加巴林盐酸盐。 然后将该化合物通过拆分剂得到米罗加巴林 .

工业生产方法

米罗加巴林的工业生产采用类似的合成路线,但优化了反应条件,以确保高产率和高纯度。 该工艺避免使用剧毒试剂,适用于大规模生产 .

化学反应分析

Key Synthetic Route

The industrial synthesis of mirogabalin centers on two critical steps:

  • 1,4-Selective addition of lithioacetonitrile to alkylidene malonate.
  • Hofmann rearrangement for one-carbon degradation to install the amine group.

Stereoselective 1,4-Addition

The reaction of lithioacetonitrile with ethyl cyclobutylidene malonate (3 ) achieves perfect stereoselectivity for the 1,4-adduct (4 ), driven by steric and electronic factors .

Reaction Conditions Optimization

BaseSolventTemp (°C)Yield (%)Selectivity (1,4:1,2)
LiTMPTHF-7895>99:1
LDATHF-788595:5
LiHMDSTHF-787290:10
n-BuLiTHF-788898:2

Key Findings :

  • LiTMP (lithium tetramethylpiperidide) in THF at -78°C provided optimal yield (95%) and selectivity (>99:1) .
  • Ether solvents (CPME, MTHP) suppressed side reactions compared to THF .
  • The cyclobutene ring’s strain prevents olefin isomerization, favoring 1,4-addition .

Decarboxylation and Hydrolysis

The 1,4-adduct (4 ) undergoes a one-pot sequence:

  • Decarboxylation : Ethanol/KOH removes one ethyl ester group.
  • Hydrolysis : Aqueous KOH converts the remaining ester to carboxylic acid (6 ).
StepConditionsYield (%)
DecarboxylationKOH (1.2 equiv), EtOH, 80°C92
HydrolysisKOH (2.0 equiv), H₂O, 25°C89

Excess base (>2.0 equiv) led to overhydrolysis, forming symmetric dicarboxylic acid (14 ) as a byproduct (3.8–7.2%) .

Hydration of Nitrile to Amide

The nitrile group in 13 is hydrated to the primary amide (8 ) under basic conditions:

ConditionsYield (%)Byproduct (%)
KOH (1.5 equiv), H₂O₂, 60°C85<5
NaOH (2.0 equiv), H₂O₂, 60°C7812

Overhydrolysis to carboxylic acid was minimized using controlled KOH equivalents .

Hydrogenation and Salt Formation

  • Hydrogenation : Sponge cobalt catalyzes high-pressure (5 MPa) reduction of the nitrile to amine, yielding this compound free form (1 ) .
  • Salt Formation : Benzenesulfonic acid (besylic acid) in anisole produces the besylate salt (1 ), enhancing crystallinity and stability .
StepConditionsPurity (%)
HydrogenationCo catalyst, H₂ (5 MPa), 50°C98.5
Salt CrystallizationBesylic acid, anisole, 25°C99.2

Alternative Synthetic Approaches

  • Organocatalytic Resolution : A racemic bicyclic ketone undergoes kinetic resolution using chiral organocatalysts (e.g., L-proline derivatives), achieving >99% enantiomeric excess (ee) .
  • Claisen Rearrangement : Ethyl acetoacetate and 3-bromopropene form the bicyclic ketone via Claisen rearrangement and [2+2] cycloaddition .

Comparative Analysis of Key Steps

Reaction StepAdvantagesChallenges
1,4-AdditionHigh stereoselectivity; inexpensive reagentsSensitive to solvent and base
Hofmann RearrangementEfficient one-carbon degradationRequires precise base stoichiometry
HydrogenationHigh yield and purityRequires specialized equipment (high pressure)

Mechanistic Insights

  • 1,4-Selectivity : The two ester groups in alkylidene malonate activate the α,β-unsaturated system, directing nucleophilic attack to the γ-position .
  • Stereochemical Control : The bicyclic framework’s convex face dictates the approach of lithioacetonitrile, ensuring cis-diastereoselectivity .

This synthesis highlights this compound’s complex stereochemical requirements and the industrial feasibility of its production. The integration of organometallic chemistry, catalysis, and process optimization underscores its role as a benchmark in gabapentinoid synthesis .

科学研究应用

Introduction to Mirogabalin

This compound, a novel compound developed by Daiichi Sankyo Co., Ltd., is a preferentially selective ligand for the α2δ-1 subunit of voltage-sensitive calcium channels. It is primarily being investigated for its efficacy in treating various neuropathic pain conditions, including diabetic peripheral neuropathic pain and postherpetic neuralgia. The compound aims to provide improved analgesic effects with a favorable safety profile compared to existing treatments like pregabalin.

Neuropathic Pain Management

Diabetic Peripheral Neuropathic Pain (DPNP)
this compound has shown significant efficacy in managing DPNP. In a phase II clinical trial, patients receiving this compound demonstrated substantial improvements in average daily pain scores compared to placebo. The study indicated that doses of 15 mg, 20 mg, and 30 mg per day resulted in statistically significant reductions in pain scores at week 14, with responder rates indicating higher efficacy than placebo .

Postherpetic Neuralgia (PHN)
In phase III studies, this compound was effective in alleviating pain associated with PHN. The results showed a dose-dependent response, where higher doses led to greater reductions in pain scores. Safety profiles were favorable, with most adverse events being mild and no serious drug reactions reported .

Fibromyalgia Treatment

This compound has been evaluated for its potential use in fibromyalgia, a condition characterized by widespread pain and fatigue. Preliminary studies suggest that this compound may help reduce pain intensity and improve sleep quality among fibromyalgia patients. The compound’s action on the α2δ-1 subunit is thought to contribute to its analgesic properties, helping manage both sensory and affective dimensions of pain .

Central Neuropathic Pain

Recent research has explored the use of this compound for central neuropathic pain resulting from conditions such as spinal cord injury. A study demonstrated that this compound significantly improved pain scores in this patient population, highlighting its versatility beyond peripheral neuropathic pain applications .

Efficacy and Safety Studies

Study NameConditionDesignKey Findings
REDUCER TrialDiabetic Peripheral NeuropathyPhase III, double-blindStatistically significant reduction in average daily pain scores; well tolerated .
NEUCOURSE TrialPostherpetic NeuralgiaPhase III, double-blindEffective pain relief with favorable safety profile; dose-dependent response observed .
Fibromyalgia StudyFibromyalgiaPhase II, randomizedSignificant improvements in pain scores and sleep quality reported .

Long-term Use and Safety

This compound has undergone extensive safety evaluations across multiple trials. In long-term studies, the compound has shown a consistent safety profile with low incidence of serious adverse effects. Most reported side effects were mild and manageable, making it a promising candidate for chronic pain management .

相似化合物的比较

Pharmacological Profile

Parameter Mirogabalin Pregabalin Gabapentin Duloxetine
Target Affinity α2δ-1 > α2δ-2 α2δ-1 = α2δ-2 α2δ-1 = α2δ-2 SNRI (non-gabapentinoid)
Dissociation Rate Slow Fast Fast N/A
Tmax (h) 1.0–1.3 1.0–1.5 2–3 6–10
Half-life (h) 2.8–7.5 5–7 5–7 12

Key Findings :

  • This compound’s slower dissociation from α2δ subunits may prolong its therapeutic effects compared to pregabalin and gabapentin .

Clinical Efficacy

Table: Efficacy in Neuropathic Pain (≥50% Pain Relief)

Drug/Dose ≥50% Pain Relief NNT<sup>1</sup> Withdrawal Due to AEs
This compound 30 mg/day 44% 5.0 7%
Pregabalin 600 mg/day 41% 5.0 18–28%
Gabapentin ≥1,200 mg/day 38% 5.9 12%
Duloxetine 60 mg/day 40% 5.0 12.5%

<sup>1</sup>NNT: Number needed to treat.

Key Findings :

  • This compound demonstrates comparable efficacy to pregabalin and duloxetine but with lower discontinuation rates due to adverse events (AEs) .
  • In phase 3 trials, this compound showed significant improvements in average daily pain scores (ADPS) for DPNP and PHN, mirroring pregabalin’s efficacy but with a more favorable tolerability profile .

Table: Common Treatment-Emergent Adverse Events (TEAEs)

AE This compound (%) Pregabalin (%) Placebo (%)
Somnolence 6.1–14.7 14–26 3.0–5.7
Dizziness 6.6–14.7 20–24 3.6–5.1
Peripheral Edema 5.1 13–15.4 1.5
Weight Gain 5.6 22 2.0

Key Findings :

  • This compound’s AE profile is milder than pregabalin’s, particularly for somnolence and dizziness .

Pharmacokinetic Interactions

  • Renal Impairment : this compound requires dose adjustment in severe renal impairment, similar to pregabalin .
  • Drug Interactions: Probenecid/Cimetidine: Co-administration reduces this compound’s renal clearance (CLR) by ~40%, necessitating monitoring .

生物活性

Mirogabalin, a novel selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs), has emerged as a significant therapeutic agent for neuropathic pain. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound binds selectively to the α2δ-1 and α2δ-2 subunits of VGCCs, which are implicated in pain signaling pathways. Compared to pregabalin, this compound demonstrates a longer dissociation half-life from these subunits—11.1 hours for α2δ-1 and 2.4 hours for α2δ-2—indicating a potentially enhanced analgesic effect and a different safety profile due to its prolonged action .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Absorption : Rapid absorption with peak plasma concentration (CmaxC_{max}) reached within 1 hour post-administration.
  • Half-life : Mean elimination half-lives range from 2.96 to 4.94 hours depending on the dosage and patient characteristics .
  • Excretion : Approximately 61% to 72% of the drug is excreted unchanged via renal pathways, with minimal hepatic metabolism .

Table 1: Pharmacokinetic Profile of this compound

ParameterValue
CmaxC_{max}~1 hour
Half-life2.96 - 4.94 hours
Renal clearance10.4 - 12.4 L/h
Percentage excreted unchanged61% - 72%

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in managing diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN). A notable phase III study showed that patients receiving this compound at doses of 30 mg/day experienced significant pain relief compared to those on placebo.

Case Study: Efficacy in DPNP

In a double-blind, placebo-controlled trial involving Asian patients with DPNP, participants were randomized to receive either this compound (15, 20, or 30 mg/day) or placebo over 14 weeks. Results indicated:

  • Pain Score Reduction : The least squares mean change in average daily pain score was significantly greater in the this compound groups compared to placebo:
    • Placebo: -1.31
    • This compound 15 mg: -1.34
    • This compound 20 mg: -1.47
    • This compound 30 mg: -1.81 (P = 0.0027) .

Table 2: Pain Relief Outcomes in DPNP Study

Treatment GroupAverage Daily Pain Score ChangeStatistical Significance
Placebo-1.31
This compound 15 mg-1.34Not significant
This compound 20 mg-1.47Not significant
This compound 30 mg-1.81P = 0.0027

Safety Profile

This compound is generally well tolerated with manageable adverse effects primarily including somnolence, dizziness, and peripheral edema. In long-term studies, the incidence of treatment-emergent adverse events (TEAEs) was reported at approximately 91%, with most being mild to moderate in severity .

Table 3: Common Adverse Events Reported

Adverse EventIncidence (%)
Nasopharyngitis27.1
Somnolence9.3
Peripheral Edema11.2
Weight Increase7.9

常见问题

Basic Research Questions

Q. What are the primary pharmacological mechanisms underlying mirogabalin’s analgesic effects?

this compound selectively binds to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs), modulating neurotransmitter release (e.g., glutamate, substance P). Unlike pregabalin, this compound exhibits a higher binding affinity for α2δ-1 (~10-fold greater) and a slower dissociation rate (half-life: ~11.1 hours for α2δ-1 vs. 2.4 hours for α2δ-2), which may explain its prolonged analgesic effects in neuropathic pain models . Experimental designs for mechanism validation include radioligand binding assays, in vivo electrophysiology in rodent models (e.g., STZ-induced diabetic neuropathy), and comparative pharmacokinetic/pharmacodynamic (PK/PD) profiling against other gabapentinoids .

Q. How should researchers design Phase III trials for this compound in diabetic peripheral neuropathic pain (DPNP)?

Key elements include:

  • Dose titration : Start with 5 mg BID for 1 week, escalating to 15 mg BID over 14 weeks to minimize CNS-related adverse events (AEs) like dizziness/somnolence .
  • Primary endpoint : Change from baseline in weekly Average Daily Pain Score (ADPS) using an 11-point numeric rating scale. Secondary endpoints include Patient Global Impression of Change (PGIC) and EuroQol-5D-5L (EQ-5D-5L) for quality-of-life assessment .
  • Statistical adjustments : Pre-specified sensitivity analyses to address missing data (e.g., 6.1% missing ADPS in this compound groups due to "other reasons") and stratification by renal function .

Q. What are the critical safety considerations for this compound in populations with renal impairment?

this compound is renally excreted (97% unchanged in urine), necessitating dose adjustments for creatinine clearance (CrCL):

  • Mild impairment (CrCL 60–89 mL/min) : No adjustment.
  • Severe impairment (CrCL <30 mL/min) : Reduce dose by 50% to mitigate AE risks (e.g., dizziness incidence: 9.7% vs. 7.7% in normal renal function) .
  • End-stage renal disease (ESRD) : Limited tolerability due to higher AE rates (e.g., vomiting, somnolence); avoid use unless hemodialysis is available .

Advanced Research Questions

Q. How do contradictory findings in this compound trials (e.g., hyperuricemia incidence) impact interpretation of its safety profile?

In Chinese Phase III trials, hyperuricemia was reported in 12.8% of this compound patients vs. 6.6% with placebo, diverging from earlier Asian studies (Japan/Korea: <5%). Potential explanations:

  • Ethnic variability : Higher baseline hyperuricemia prevalence in China (34% in general population vs. 20% in Japan) .
  • Confounding factors : Comorbidities (e.g., diabetes) or drug interactions with urate-lowering therapies. Methodological resolution : Stratify safety analyses by uric acid levels at baseline and adjust for dietary factors in post hoc analyses .

Q. Why does this compound exhibit enhanced analgesic effects with repeated administration in preclinical models?

In STZ-induced diabetic rats, repeated dosing (10 mg/kg) increased paw withdrawal thresholds despite undetectable plasma concentrations, suggesting target engagement (α2δ-1 subunit) rather than PK-driven effects. This contrasts with pregabalin, where efficacy correlates with plasma levels. Experimental validation:

  • Binding kinetics : Use surface plasmon resonance (SPR) to measure dissociation half-lives (this compound: 11.1 hours for α2δ-1; pregabalin: 1.4 hours).
  • Behavioral assays : Compare single vs. repeated dosing in mechanical allodynia models .

Q. How do methodological differences in cross-study comparisons affect this compound’s perceived efficacy?

Example: A 14-week Chinese trial reported a smaller ADPS reduction (−0.39 vs. placebo) compared to Japanese/Korean trials (−0.75). Contributing factors:

  • Placebo response : Higher in Chinese cohorts (baseline ADPS: 6.5 vs. 6.1 in Japan).
  • Dosing schedules : Chinese trials used fixed-dose escalation, while others allowed flexible titration. Resolution : Conduct meta-analyses with individual patient data (IPD) to adjust for baseline pain severity and renal function .

Q. What experimental models best predict this compound’s efficacy in central neuropathic pain (CNeP)?

  • Spinal cord injury (SCI) models : this compound (15 mg BID) reduced SF-MPQ scores by 30% in a 52-week open-label study, with sustained efficacy post-stroke (CPSP subgroup) .
  • Parkinson’s disease models : Limited data, but preliminary results show improved pain thresholds in CNePPD patients (n=15) without worsening motor symptoms . Recommendation : Use multidisciplinary endpoints (e.g., SF-MPQ, EQ-5D-5L) and long-term follow-up (>52 weeks) to capture delayed therapeutic effects .

Q. Key Methodological Recommendations

  • Preclinical studies : Prioritize dissociation kinetics and α2δ-1 selectivity assays to differentiate this compound from pregabalin .
  • Clinical trials : Include adaptive designs for dose optimization in renal impairment and central neuropathic pain .
  • Data analysis : Use mixed-effects models to account for missing data and high placebo responses in Asian populations .

属性

IUPAC Name

2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBQORVNHOIASH-CKYFFXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2C(C1)CC2(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001032301
Record name Mirogabalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138245-13-2
Record name Mirogabalin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138245132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mirogabalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11825
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mirogabalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001032301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIROGABALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7LK2KDM5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Tert-butyl [3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate (1.09 g, 4.71 mmol) was dissolved in ethanol (10 mL) and water (5 mL). To the solution, iron powder (1.32 g, 23.5 mmol) and ammonium chloride (249.6 mg, 4.71 mmol) were added, and the mixture was stirred for 2 hours under heating to reflux. The mixture was allowed to cool, then diluted with saturated saline, a saturated aqueous solution of sodium bicarbonate, and ethyl acetate, and filtered through Celite to remove insoluble matter. The filtrate was separated into organic and aqueous layers. The organic layer was washed with saturated saline and then dried over anhydrous magnesium sulfate, and the solvent was then distilled off under reduced pressure. To the residue, a 4 N solution of hydrochloric acid in ethyl acetate (20 mL) was added, and the mixture was stirred at room temperature for 1 hour. Then, the solvent was distilled off under reduced pressure. The residue was suspended in dichloromethane. To the suspension, triethylamine was added dropwise, and the resulting powder was collected by filtration, then washed with dichloromethane, and then dried to obtain the compound of interest as a white powder (425.1 mg, 43%).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
249.6 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.32 g
Type
catalyst
Reaction Step Three
Yield
43%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。